Cas no 98157-49-4 (1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine)
1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine
- 1-methyl-5-nitropyrazolo[3,4-b]pyridine
- A858574
- 98157-49-4
- SCHEMBL1979701
- PUFQBMIGLAWOCA-UHFFFAOYSA-N
- DTXSID00538555
- AKOS016002559
- DB-421745
-
- MDL: MFCD16620093
- Inchi: 1S/C7H6N4O2/c1-10-7-5(3-9-10)2-6(4-8-7)11(12)13/h2-4H,1H3
- InChI Key: PUFQBMIGLAWOCA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C2C(C=NN2C)=C1)=O
Computed Properties
- Exact Mass: 178.04900
- Monoisotopic Mass: 178.04907545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 76.5Ų
Experimental Properties
- PSA: 76.53000
- LogP: 1.39970
1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine Pricemore >>
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| Alichem | A029183727-5g |
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1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine Suppliers
1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine
Comprehensive Overview of 1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine (CAS No. 98157-49-4)
1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine (CAS No. 98157-49-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are particularly interested in its potential applications as a building block for drug discovery, given its ability to interact with various biological targets.
The 1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine structure features a nitro group at the 5-position and a methyl group at the 1-position, which contribute to its reactivity and solubility profile. These functional groups make it a versatile intermediate in organic synthesis. Recent studies have explored its role in the development of novel antimicrobial agents and kinase inhibitors, aligning with the growing demand for new therapeutic solutions in the post-pandemic era.
In the context of green chemistry, scientists are investigating eco-friendly synthetic routes for 1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine to minimize environmental impact. This aligns with the global trend toward sustainable chemical production. Additionally, its potential as a fluorescence probe has been explored, addressing the rising interest in diagnostic tools for biomedical imaging.
The compound's stability under various conditions makes it suitable for high-throughput screening in drug discovery pipelines. Its molecular weight (193.16 g/mol) and logP value (indicating moderate lipophilicity) are critical parameters for pharmacokinetic optimization. These properties are frequently searched by chemists and pharmacologists seeking bioactive small molecules for targeted therapies.
From a commercial perspective, 1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine is available in research quantities from specialty chemical suppliers. Its pricing and purity (typically ≥95%) are common queries among procurement specialists. The compound's spectral data (NMR, IR, and MS) are well-documented, facilitating its identification and quality control in laboratory settings.
Ongoing research is exploring the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, with 98157-49-4 serving as a key reference compound. This aligns with the pharmaceutical industry's focus on fragment-based drug design, where small molecular fragments are optimized into lead compounds. The nitro group's reducibility also makes it a candidate for prodrug development, a hot topic in medicinal chemistry circles.
In material science applications, the π-conjugated system of 1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine has attracted interest for potential use in organic electronics. Its ability to form stable crystalline structures is being evaluated for semiconductor materials, responding to the electronics industry's search for novel organic components.
Safety data for CAS 98157-49-4 indicates standard laboratory precautions should be observed, including proper ventilation and personal protective equipment. While not classified as hazardous under normal handling conditions, its material safety data sheet (MSDS) should always be consulted prior to use—a frequently searched document by laboratory personnel.
The future outlook for 1-methyl-5-nitro-1H-Pyrazolo[3,4-b]pyridine research appears promising, with potential expansions into catalysis and photodynamic therapy applications. Its structural versatility continues to inspire innovative applications across multiple scientific disciplines, making it a compound of enduring interest in both academic and industrial research settings.
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